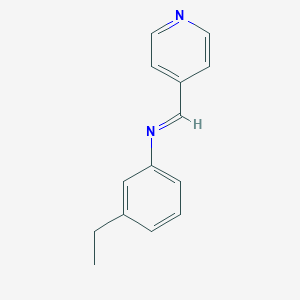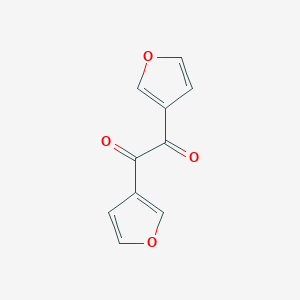![molecular formula C9H18N2 B13961421 7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
7-Ethyl-1,7-diazaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-1,7-diazaspiro[3.5]nonane is an organic compound belonging to the class of azaspiro compounds. It is characterized by a spirocyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties. This compound has garnered interest in various fields of scientific research due to its versatile applications and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,7-diazaspiro[3.5]nonane typically involves the use of malononitrile as a starting material. The synthetic route includes several chemical reactions to form the spirocyclic structure. One common method involves the reaction of malononitrile with ethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and efficiency. These methods often involve the use of high-pressure reactors and catalysts to facilitate the reaction. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethyl-1,7-diazaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
7-Ethyl-1,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Ethyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to sigma receptors, which are involved in several biological processes, including neuroprotection and pain modulation. The compound’s interaction with these receptors can lead to various therapeutic effects, such as analgesia and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-1,7-diazaspiro[3.5]nonane
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate .
Uniqueness
7-Ethyl-1,7-diazaspiro[3.5]nonane stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
7-ethyl-1,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C9H18N2/c1-2-11-7-4-9(5-8-11)3-6-10-9/h10H,2-8H2,1H3 |
InChI-Schlüssel |
YIPPRKKDEPXQPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2(CCN2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


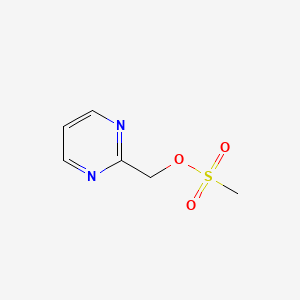
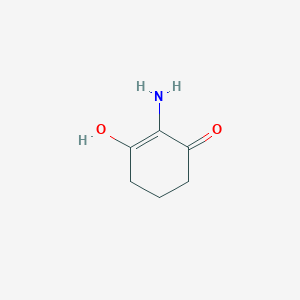
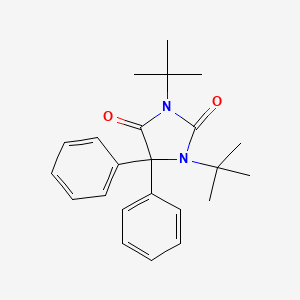
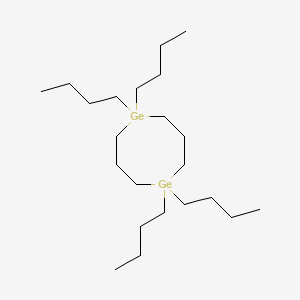
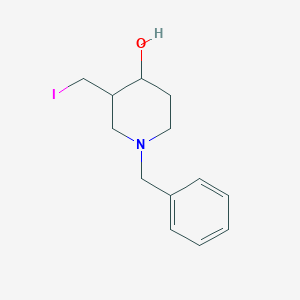

![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)





